molecular formula C6H13NO2 B2855137 N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1569-96-6

N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2855137
CAS No.: 1569-96-6
M. Wt: 131.175
InChI Key: WSEURCHZECZCGQ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an organic compound with the molecular formula C6H13NO2. It is a derivative of acetamide, where the acetamide group is substituted with a hydroxy and a methyl group on the second carbon of the propyl chain. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Reactants: 2-amino-2-methyl-1-propanol and acetic anhydride.

    Conditions: The reaction is carried out at room temperature with stirring.

    Procedure: The 2-amino-2-methyl-1-propanol is added to acetic anhydride slowly, and the mixture is stirred until the reaction is complete.

    Purification: The product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)acetamide.

    Reduction: Formation of N-(1-amino-2-methylpropan-2-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetamide group can participate in various biochemical pathways, modulating enzyme activity and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide: A similar compound with additional phenyl groups, which may exhibit different chemical and biological properties.

    N-(1-hydroxy-2-methylbutan-2-yl)acetamide: Another related compound with a longer carbon chain.

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its relatively simple structure makes it a versatile intermediate in various synthetic and research applications.

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)acetamide, also known as a derivative of acetamide, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxy group and an acetamide moiety, allowing it to interact with various biological targets.

Chemical Structure and Properties

Molecular Formula: C₆H₁₃NO₂
SMILES Representation: CC(=O)NC(C)(C)CO
InChI Key: WSEURCHZECZCGQ-UHFFFAOYSA-N

These structural components contribute to its reactivity and biological interactions, particularly through hydrogen bonding and participation in biochemical pathways.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with biological molecules, influencing their conformation and function.
  • Enzyme Modulation: The acetamide group may interact with enzymes and receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound, suggesting it may inhibit the growth of various pathogens. The specific mechanisms are still under investigation, but its structural characteristics are believed to play a crucial role in its efficacy.

2. Anti-inflammatory Effects

Similar compounds in the acetamide class have shown anti-inflammatory properties, indicating that this compound might also exhibit such effects. This could be beneficial in treating conditions characterized by inflammation.

3. Enzyme Inhibition

Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development for diseases like diabetes .

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains; further studies needed to quantify effects.
Anti-inflammatory PotentialSuggested activity based on structural similarities with known anti-inflammatory agents.
Enzyme InhibitionPotential to inhibit α-glucosidase; IC₅₀ values indicate significant activity compared to standard inhibitors .

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

  • Drug Development: Its potential as a lead compound for designing new therapeutic agents targeting inflammation and microbial infections.
  • Biochemical Probes: Used in research to study enzyme activities and protein interactions due to its ability to modulate biological processes.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(9)7-6(2,3)4-8/h8H,4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEURCHZECZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-96-6
Record name N-(1-hydroxy-2-methylpropan-2-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-2-methyl-propan-1-ol (2.0 mL, 20.4 mmol), acetanhydride (1.9 mL, 20.4 mmol) and NaHCO3 (2.6 g, 30.6 mmol) in H2O (20 mL) is stirred at RT for 16 h. For workup 1N HCl is added and the mixture is extracted with ethyl acetate. Drying (Na2SO4) of the combined extracts, filtration and evaporation of the solvent yields the title compound as a colorless solid. MS (LC-MS): [M+H]+=132.2. tR (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 0.38 min.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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